molecular formula C19H19ClN2O4 B4619331 5-chloro-2-methoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide

5-chloro-2-methoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide

Cat. No.: B4619331
M. Wt: 374.8 g/mol
InChI Key: KOIBUGRFGNIMKA-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide is a useful research compound. Its molecular formula is C19H19ClN2O4 and its molecular weight is 374.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.1033348 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Antimicrobial Activities : A study focused on the synthesis of new 1,2,4-triazole derivatives, including compounds with morpholine components, demonstrating good to moderate antimicrobial activities against various microorganisms. This suggests the potential utility of such compounds in developing new antimicrobial agents (Bektaş et al., 2010).
  • Gastrokinetic Agents : Several studies have reported on the synthesis of benzamides, including morpholine derivatives, showing significant gastrokinetic activity. This highlights their potential application in treating gastrointestinal motility disorders (Kato et al., 1992).

Biological and Medicinal Applications

  • Molecular Imaging : Research into the synthesis of specific compounds for PET imaging in Parkinson's disease indicates the role of such chemicals in developing diagnostic tools. The preparation and evaluation of these compounds offer insights into their application in neurodegenerative disease research (Wang et al., 2017).
  • Fluorescence Probes : Some compounds, including those with methoxy and morpholine groups, have been explored for their fluorescent properties, indicating their potential as fluorescence probes in biochemical and materials science research (Faridbod et al., 2009).

Advanced Materials and Methodologies

  • Corrosion Inhibition : Research on methoxy-substituted phenylthienyl benzamidines has revealed their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid media. This demonstrates the application of similar compounds in materials science, particularly in protecting metals against corrosion (Fouda et al., 2020).

Properties

IUPAC Name

5-chloro-2-methoxy-N-[4-(morpholine-4-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4/c1-25-17-7-4-14(20)12-16(17)18(23)21-15-5-2-13(3-6-15)19(24)22-8-10-26-11-9-22/h2-7,12H,8-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIBUGRFGNIMKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.